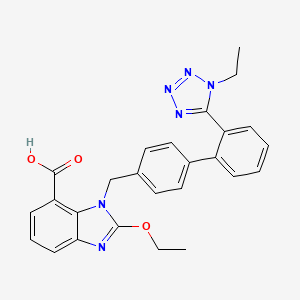

1H-1-Ethyl Candesartan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-1-Ethyl Candesartan is a derivative of candesartan, which is a nonpeptide angiotensin II receptor antagonist. It is primarily used in the treatment of hypertension and heart failure. This compound works by blocking the action of angiotensin II, a peptide hormone that causes blood vessels to constrict, thereby lowering blood pressure and reducing the workload on the heart .

Méthodes De Préparation

The synthesis of 1H-1-Ethyl Candesartan involves several steps, starting from the basic structure of candesartan. The preparation typically includes:

Synthetic Routes: The synthesis begins with the preparation of the biphenyl tetrazole moiety, followed by the introduction of the benzimidazole ring. The ethyl group is then introduced to form this compound.

Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste.

Analyse Des Réactions Chimiques

1H-1-Ethyl Candesartan undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form oxo derivatives.

Reduction: Reduction reactions can convert it back to its parent compound, candesartan.

Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.

Major Products: The major products formed from these reactions include various derivatives of candesartan, such as oxo candesartan and hydroxy candesartan.

Applications De Recherche Scientifique

Cardiovascular Research

1H-1-Ethyl Candesartan has been investigated for its effects on blood pressure regulation and cardiovascular outcomes. The compound functions by blocking the angiotensin II type 1 receptor, which plays a critical role in blood pressure control and fluid balance.

Case Study: ACCESS Trial

The Acute Candesartan Cilexetil Therapy in Stroke Survivors (ACCESS) trial explored the safety and efficacy of candesartan cilexetil in stroke survivors. The study found that early treatment with candesartan significantly reduced vascular events compared to placebo, indicating its potential benefits in post-stroke management .

Pharmacokinetic Studies

Research into the pharmacokinetics of this compound has highlighted its absorption, distribution, metabolism, and excretion characteristics. Studies suggest that modifications to the candesartan structure can influence its bioavailability and therapeutic effectiveness.

Analytical Chemistry

High-performance liquid chromatography (HPLC) methods have been developed to analyze related substances of candesartan, including its ethyl derivative. These techniques are essential for ensuring the quality and purity of pharmaceutical preparations .

Impurity Analysis

As a potential impurity in bulk preparations of candesartan cilexetil, this compound is significant for quality control processes in pharmaceutical manufacturing. Understanding its properties helps mitigate risks associated with impurities in drug formulations .

Mécanisme D'action

1H-1-Ethyl Candesartan exerts its effects by selectively blocking the binding of angiotensin II to the angiotensin II type 1 receptor (AT1) in various tissues, including vascular smooth muscle and the adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure. The compound’s action on the renin-angiotensin-aldosterone system (RAAS) is crucial for its antihypertensive effects .

Activité Biologique

1H-1-Ethyl Candesartan Cilexetil is a notable compound primarily recognized as a process-related impurity in the synthesis of Candesartan Cilexetil, an angiotensin II receptor antagonist. This article delves into its biological activity, pharmacological implications, and potential therapeutic applications based on current research findings.

Overview of Candesartan and Its Mechanism

Candesartan is a prodrug that converts into its active form during intestinal absorption. It selectively blocks the angiotensin II type 1 receptor (AT1), which is crucial in regulating blood pressure and fluid balance. The inhibition of AT1 prevents vasoconstriction and promotes vasodilation, leading to reduced blood pressure and improved cardiovascular outcomes .

Pharmacological Profile

This compound exhibits similar biological activity to its parent compound, Candesartan, primarily through the following mechanisms:

- AT1 Receptor Antagonism : Like Candesartan, it acts as a selective antagonist for the AT1 receptor, inhibiting the effects of angiotensin II on vascular smooth muscle cells, which leads to vasodilation and decreased blood pressure .

- Long-lasting Effects : The compound is characterized by prolonged action, making it potentially effective for sustained antihypertensive therapy .

In Vitro and In Vivo Studies

Currently, research on this compound is still developing. Preliminary studies indicate:

- In Vitro Activity : Initial in vitro studies suggest that this compound retains significant activity against AT1 receptors. However, comprehensive data on its efficacy and safety profile remains limited .

- In Vivo Studies : There are ongoing investigations into its pharmacokinetics and bioavailability in animal models, although detailed results are not yet published .

Case Studies and Clinical Implications

While direct clinical studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

- Diabetes Management : A study indicated that combining Candesartan with other compounds improved lipid and glucose metabolism in diabetic rat models. This suggests that this compound might also contribute positively to metabolic profiles when used in conjunction with other therapies .

Comparative Data Table

The following table summarizes key pharmacological parameters and findings related to this compound:

| Parameter | Value/Description |

|---|---|

| Chemical Structure | 2-Ethoxy-3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

| Molecular Weight | 638.713 g/mol |

| Mechanism of Action | AT1 receptor antagonist |

| Therapeutic Use | Potential antihypertensive treatment |

| Current Research Stage | In vitro and in vivo studies ongoing |

Propriétés

IUPAC Name |

2-ethoxy-3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-3-32-24(28-29-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHVZUNUEWIVIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747748 |

Source

|

| Record name | 2-Ethoxy-1-{[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-38-8 |

Source

|

| Record name | 2-Ethoxy-1-{[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.